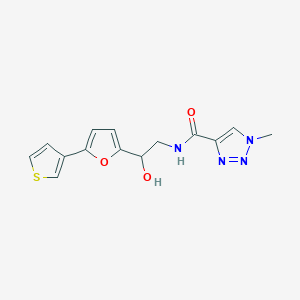

N-(2-hydroxy-2-(5-(thiophène-3-yl)furan-2-yl)éthyl)-1-méthyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H14N4O3S and its molecular weight is 318.35. The purity is usually 95%.

BenchChem offers high-quality N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Protodéboronation d'ester borique de pinacol : Les esters boriques de pinacol servent de blocs de construction précieux en synthèse organique. Alors que la fonctionnalisation de la déboronation des esters boriques alkyliques est bien établie, la protodéboronation reste moins explorée. Des recherches récentes ont démontré la protodéboronation catalytique des esters boriques alkyliques primaires, secondaires et tertiaires en utilisant une approche radicalaire. Cette méthode permet une hydrométhylation d'alcène anti-Markovnikov formelle, une transformation auparavant inconnue. Le protocole a été appliqué au (−)-Δ8-THC et au cholestérol protégés par des méthoxy, ainsi que dans la synthèse totale formelle de la δ-®-coniceïne et de l'indolizidine 209B .

- Dérivés de la Pyrimidine : Certains dérivés de ce composé présentent une activité antifibrotique puissante. Par exemple, le 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate d'éthyle et le 6-(5-((3,4-difluorophényl)carbamoyl)pyrimidin-2-yl)nicotinate d'éthyle ont montré une meilleure activité que la Pirfénidone, un médicament antifibrotique connu .

Catalyse et Synthèse Organique

Agents Anti-Fibrotiques

Chimie des Glucides

Activité Biologique

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H13N3O4S |

| Molecular Weight | 303.35 g/mol |

| CAS Number | 2034343-86-5 |

| Structure | Structure |

Synthesis

The synthesis of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves multi-step organic reactions. The process typically includes the preparation of intermediates containing thiophene and furan rings, followed by the introduction of the triazole moiety. Various reagents and conditions are employed to optimize yield and purity during synthesis .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound. It has been shown to exhibit significant activity against various bacterial strains. For instance, one study reported an IC50 value indicating effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .

Anticancer Properties

The compound's anticancer properties have also been investigated. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through mitochondrial pathways. Specifically, it activates caspase-dependent pathways leading to cell death, with IC50 values ranging from 10 to 300 µM depending on the cell type .

The biological activity is attributed to its ability to interact with specific molecular targets. The triazole ring is known for its role in modulating enzyme activity and receptor interactions. This compound may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various derivatives of triazole compounds found that N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exhibited potent activity against Mycobacterium tuberculosis with an IC50 value of 12 µM. The researchers concluded that modifications to the triazole structure could enhance its effectiveness against resistant strains .

Study 2: Anticancer Activity

In another significant study, the compound was tested against several cancer cell lines including breast and lung cancer models. The results indicated that it significantly inhibited cell viability with IC50 values ranging from 15 to 25 µM. Mechanistic studies revealed that it triggered oxidative stress leading to apoptosis via mitochondrial pathways .

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3S/c1-18-7-10(16-17-18)14(20)15-6-11(19)13-3-2-12(21-13)9-4-5-22-8-9/h2-5,7-8,11,19H,6H2,1H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYMEBIBXLFUFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.